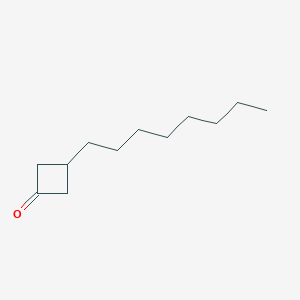![molecular formula C13H8N2O2 B14275764 4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one CAS No. 140235-49-0](/img/structure/B14275764.png)
4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one is a heterocyclic compound that features an oxazole ring fused to a naphthalene moiety
Méthodes De Préparation
The synthesis of 4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one typically involves the formation of the oxazole ring followed by its attachment to the naphthalene structure. One common method is the Erlenmeyer-Plöchl Azlactone Synthesis, which involves the condensation of an amino acid with an aldehyde and an isocyanide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
What sets this compound apart is its unique combination of the oxazole and naphthalene structures, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
140235-49-0 |
|---|---|
Formule moléculaire |
C13H8N2O2 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
4-(1,2-oxazol-5-ylimino)naphthalen-1-one |
InChI |
InChI=1S/C13H8N2O2/c16-12-6-5-11(15-13-7-8-14-17-13)9-3-1-2-4-10(9)12/h1-8H |
Clé InChI |
RNIWEMFIXGGQFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=O)C=CC(=NC3=CC=NO3)C2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)

![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)

![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)

![[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate](/img/structure/B14275703.png)




![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)

